molecular formula C15H18N4O7S B163688 Ethoxysulfuron CAS No. 126801-58-9

Ethoxysulfuron

Cat. No.: B163688
CAS No.: 126801-58-9
M. Wt: 398.4 g/mol
InChI Key: UWVKRNOCDUPIDM-UHFFFAOYSA-N
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Description

Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea family. It is primarily used for controlling broad-leaved weeds and sedges in various crops, including cereals and rice. This compound is known for its high aqueous solubility and low volatility, making it effective in agricultural applications .

Scientific Research Applications

Ethoxysulfuron has several scientific research applications:

Safety and Hazards

Ethoxysulfuron is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

Ethoxysulfuron is a sulfonylurea compound . It is involved in biochemical reactions that lead to the control of broad-leaved weeds and sedges .

Cellular Effects

The cellular effects of this compound are primarily observed in the plants it is designed to control. It influences cell function by disrupting key cellular processes, leading to the death of the plant .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with plant cells to disrupt their normal functioning . It exerts its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a high aqueous solubility and a low volatility . It is not expected to be persistent in soil systems but, under certain conditions, may be persistent in water bodies

Dosage Effects in Animal Models

It is known that this compound has low toxicity for most species

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors in the plant cells it affects . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its high aqueous solubility .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxysulfuron can be synthesized through a multi-step process involving the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-ethoxyphenoxysulfonyl chloride in the presence of a base. The reaction is typically carried out in dichloromethane as a solvent, followed by purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, controlled temperatures, and purification systems to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, especially nucleophilic substitution, where the sulfonylurea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

    Nicosulfuron: Another sulfonylurea herbicide used for weed control in maize.

    Rimsulfuron: Used for controlling weeds in potatoes and tomatoes.

    Metsulfuron-methyl: Effective against broad-leaved weeds in cereals and pastures.

Comparison: Ethoxysulfuron is unique due to its high selectivity for broad-leaved weeds and sedges, making it particularly effective in rice and cereal crops. Compared to nicosulfuron and rimsulfuron, this compound has a broader spectrum of activity and lower application rates. Metsulfuron-methyl, while similar, is less effective in certain crop types .

Properties

IUPAC Name

(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKRNOCDUPIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057951
Record name Ethoxysulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126801-58-9
Record name Ethoxysulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126801-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxysulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxysulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

38.1 g of 2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate are dissolved in 500 ml of toluene, 15.5 g of 2-amino-4,6-dimethoxypyrimidine are added at room temperature, and the mixture is heated for 2 hours at 100° C. After cooling to 30° C., the precipitate is filtered off and washed with 100 ml of toluene. 38.8 g of the desired product are obtained with a purity of 98.8%, corresponding to a yield of 96.4% of theory. The melting point for the product is 147°-149° C. 6.5 g of 2-ethoxyphenol are recovered from the mother liquor by distillation.
Name
2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Yield
96.4%

Synthesis routes and methods II

Procedure details

Name
CCOc1ccccc1OS(=O)(=O)N=C=O
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
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Quantity
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl acetate (16 ml) was introduced and cooled to −10° C. under nitrogen. Phosgene (4.0 g, 0.04 mol) was passed in at this temperature and then a solution of 2-amino-4,6dimethoxypyrimidine (2.86 g, 0.0185 mol) and triethylamine (3.73 g, 0.037 mol) in ethyl acetate (20 ml) was added dropwise in the course of 2 h. After 1 h, the reaction was warmed to 20° C., nitrogen was blown through until there was no longer phosgene in the solution, and then a solution of 2-ethoxyphenoxysulfonamide (4.0 g, 0.0184 mol) in ethyl acetate (10 ml) and triethylamine (1.86 g, 0.0184 mol) in ethyl acetate (10 ml) were successively added dropwise in the course of 30 min. After 30 min, water (100 ml) was added, the phases were separated and the organic phase was extracted with 2×25 ml of 1.5M sodium hydroxide solution. The aqueous phases were combined, washed with xylene (20 ml), adjusted to pH=2 using 6M hydrochloric acid and the product was filtered off and dried; yield: 5.57 g, 70.7% of theory.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.86 g
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
1.86 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Name
CCOc1ccccc1OC(=O)NS(=O)(=O)Oc1ccccc1OCC
Quantity
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Type
reactant
Reaction Step One
Quantity
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Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 97.2 g (0.4 mol) of the product of Example 1 in 100 ml of dichloromethane is added dropwise at 25° C. to 62.0 g (0.4 mol) of 2-amino-4,6-dimethoxypyrimidine in 600 ml of dichloromethane. Stirring at room temperature is continued for 16 hours, the mixture is diluted with 600 ml of dichloromethane, and the organic phase is washed twice with 500 ml portions of 2N hydrochloric acid and once with 500 ml of water. After the mixture has been dried using sodium sulfate and after the solvent has been removed on a rotary evaporator, an oily product remains which crystallizes on trituration with diethyl ether. 145.0 g (91% of theory) of 3-(4,6-dimethoxypyrimidin-2-yl)-1-(2-ethoxyphenoxysulfonyl)urea of melting point 145°-147° C. are obtained.
Name
product
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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